

Application Notes and Protocols: Casein Hydrolysate as a Nitrogen Source in Culture Media

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Compound of Interest

Compound Name: Casein hydrolysate

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Introduction

Casein hydrolysate, a complex mixture of peptides and amino acids derived from the enzymatic or acidic hydrolysis of casein, is a widely utilized nitrogen source in culture media for a variety of cell types, including bacteria, yeast, and mammalian cells. Its rich composition provides essential nutrients that support robust cell growth, viability, and productivity in biopharmaceutical and research applications. These application notes provide a comprehensive overview of the utility of **casein hydrolysate**, detailed protocols for its use, and a comparison with other common nitrogen sources.

Principle and Applications

Casein hydrolysate serves as a concentrated source of amino acids and small peptides, which are readily taken up by cells for protein synthesis and other metabolic processes. Unlike intact proteins, the hydrolyzed form is more easily utilized by cells, leading to improved growth kinetics and product yields.

Key Applications:

- **Mammalian Cell Culture:** A common supplement in serum-free media for the production of monoclonal antibodies (mAbs) and other recombinant proteins in Chinese Hamster Ovary

(CHO) and hybridoma cells.[\[1\]](#)[\[2\]](#)

- Microbial Fermentation: Used in media for the cultivation of bacteria and yeast for the production of antibiotics, enzymes, and other metabolites.[\[3\]](#)
- Plant Tissue Culture: Incorporated into media to support the growth and development of plant cells and tissues.

Quantitative Data Presentation

The selection of a nitrogen source can significantly impact cell culture performance. The following tables summarize quantitative data from various studies, comparing the effects of **casein hydrolysate** with other nitrogen sources on key performance indicators in CHO cell cultures.

Table 1: Effect of Different Nitrogen Sources on CHO Cell Growth

Nitrogen Source	Concentration (g/L)	Peak Viable Cell Density (x 10 ⁶ cells/mL)	Culture Duration (days)	Cell Line	Basal Medium	Reference
Casein Peptone	2	~4.5	10	CHO DG44	Proprietary SFM	[1]
Soy Peptone	2	~5.5	10	CHO DG44	Proprietary SFM	[1]
Yeast Extract	1	2.2	3.1	CHO-AMW	Chemically Defined	[4]
Yeast Peptone	4	2.5	3.1	CHO-AMW	Chemically Defined	[4]
Control (no supplement)	0	1.5	3.1	CHO-AMW	Chemically Defined	[4]

Note: The data presented is compiled from different studies and should be used for comparative purposes with consideration of the varying experimental conditions.

Table 2: Effect of Different Nitrogen Sources on Recombinant Protein Production in CHO Cells

Nitrogen Source	Concentration (g/L)	Final IgG Titer (mg/L)	Specific Productivity (pg/cell/day)	Cell Line	Basal Medium	Reference
Casein Peptone + Tryptone N1	2	~140	Not Reported	CHO DG44	ProCHO 5	[2]
Soy Peptone A2SC	2	~160	Not Reported	CHO DG44	ProCHO 5	[2]
Yeast Extract + Yeast Peptone A	1 + 4	~180% increase vs control	Not Reported	CHO-AMW	Chemically Defined	[4]
Control (no supplement)	0	~80	Not Reported	CHO DG44	ProCHO 5	[2]

Note: The data presented is compiled from different studies and should be used for comparative purposes with consideration of the varying experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Basal Serum-Free Medium for CHO Cells

This protocol describes the preparation of a chemically defined basal medium that can be supplemented with **casein hydrolysate**.

Materials:

- DMEM/F12 powder
- RPMI 1640 powder
- Amino acid solutions (Essential and Non-Essential)
- Insulin solution
- Transferrin solution
- Pluronic® F-68
- Sodium Bicarbonate
- 1N HCl and 1N NaOH
- Water for Injection (WFI) quality water

Procedure:

- To approximately 80% of the final volume of WFI water, add the DMEM/F12 and RPMI 1640 powders to create a 2:1:1 ratio of DMEM:F12:RPMI1640. Stir until completely dissolved.
- Add the required volumes of amino acid stock solutions.
- Add Insulin and Transferrin to their final desired concentrations.
- Add Pluronic® F-68 to a final concentration of 0.1%.
- Add Sodium Bicarbonate.
- Adjust the pH to the desired level (e.g., 7.2-7.4) using 1N HCl or 1N NaOH.
- Bring the medium to the final volume with WFI water.
- Sterilize the medium by filtering through a 0.22 µm filter.

- Store the basal medium at 2-8°C.

Protocol 2: Supplementation of Basal Medium with Casein Hydrolysate

Materials:

- Prepared basal serum-free medium
- **Casein hydrolysate** powder
- WFI water

Procedure:

- Prepare a stock solution of **casein hydrolysate** (e.g., 100 g/L) by dissolving the powder in WFI water.
- Sterilize the **casein hydrolysate** stock solution by filtering through a 0.22 µm filter.
- Aseptically add the sterile **casein hydrolysate** stock solution to the basal serum-free medium to achieve the desired final concentration (e.g., 2-5 g/L).
- The supplemented medium is now ready for use in cell culture.

Protocol 3: Evaluation of Cell Viability using Trypan Blue Exclusion Assay

This protocol details the procedure for determining the percentage of viable cells in a culture.

Materials:

- Cell culture sample
- Trypan Blue solution (0.4%)
- Phosphate-buffered saline (PBS)

- Hemocytometer
- Microscope
- Micropipettes and tips

Procedure:

- Aseptically collect a representative sample of the cell suspension from the culture vessel.
- Dilute the cell suspension with PBS if the cell density is too high for accurate counting.
- Mix an equal volume of the cell suspension with 0.4% Trypan Blue solution (e.g., 50 µL of cells + 50 µL of Trypan Blue).[\[5\]](#)
- Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 3 minutes as this can lead to viable cells taking up the dye.[\[4\]](#)[\[5\]](#)
- Carefully load the hemocytometer with the cell suspension-Trypan Blue mixture.
- Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.
- Calculate the percentage of viable cells using the following formula:
 - % Viability = (Number of viable cells / Total number of cells) x 100

Protocol 4: Quantification of Monoclonal Antibody Production by ELISA

This protocol provides a general procedure for quantifying the concentration of a monoclonal antibody in a cell culture supernatant using a sandwich ELISA.

Materials:

- ELISA plate (96-well)
- Capture antibody (specific to the mAb)

- Cell culture supernatant samples
- Purified mAb standard
- Detection antibody (conjugated to an enzyme, e.g., HRP)
- Blocking buffer (e.g., PBS with 1% BSA)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2N H₂SO₄)
- Plate reader

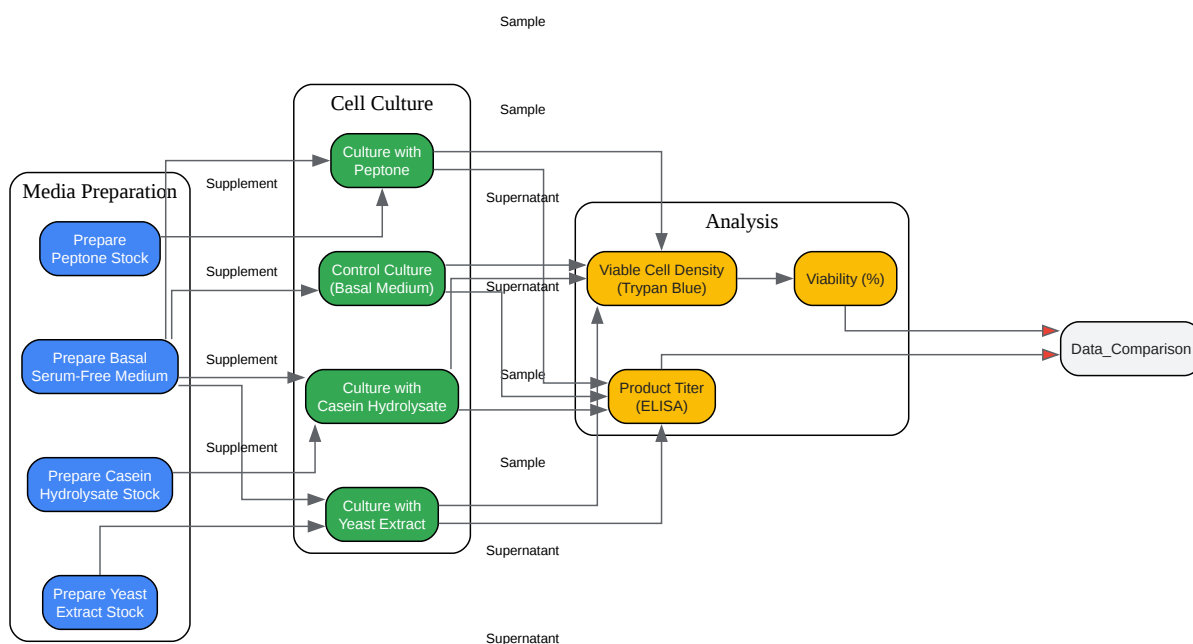
Procedure:

- Coating: Coat the wells of the ELISA plate with the capture antibody diluted in a suitable buffer. Incubate overnight at 4°C.
- Washing: Wash the plate multiple times with wash buffer to remove unbound capture antibody.
- Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
- Sample and Standard Incubation: Add diluted cell culture supernatants and a serial dilution of the purified mAb standard to the wells. Incubate for 2 hours at room temperature.
- Washing: Repeat the washing step.
- Detection Antibody Incubation: Add the enzyme-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.
- Washing: Repeat the washing step.

- **Substrate Development:** Add the substrate solution to each well and incubate in the dark until a color change is observed.
- **Stopping the Reaction:** Add the stop solution to each well to stop the color development.
- **Reading:** Read the absorbance of each well at the appropriate wavelength using a plate reader.
- **Calculation:** Generate a standard curve from the absorbance values of the mAb standards. Use the standard curve to determine the concentration of the mAb in the cell culture samples.

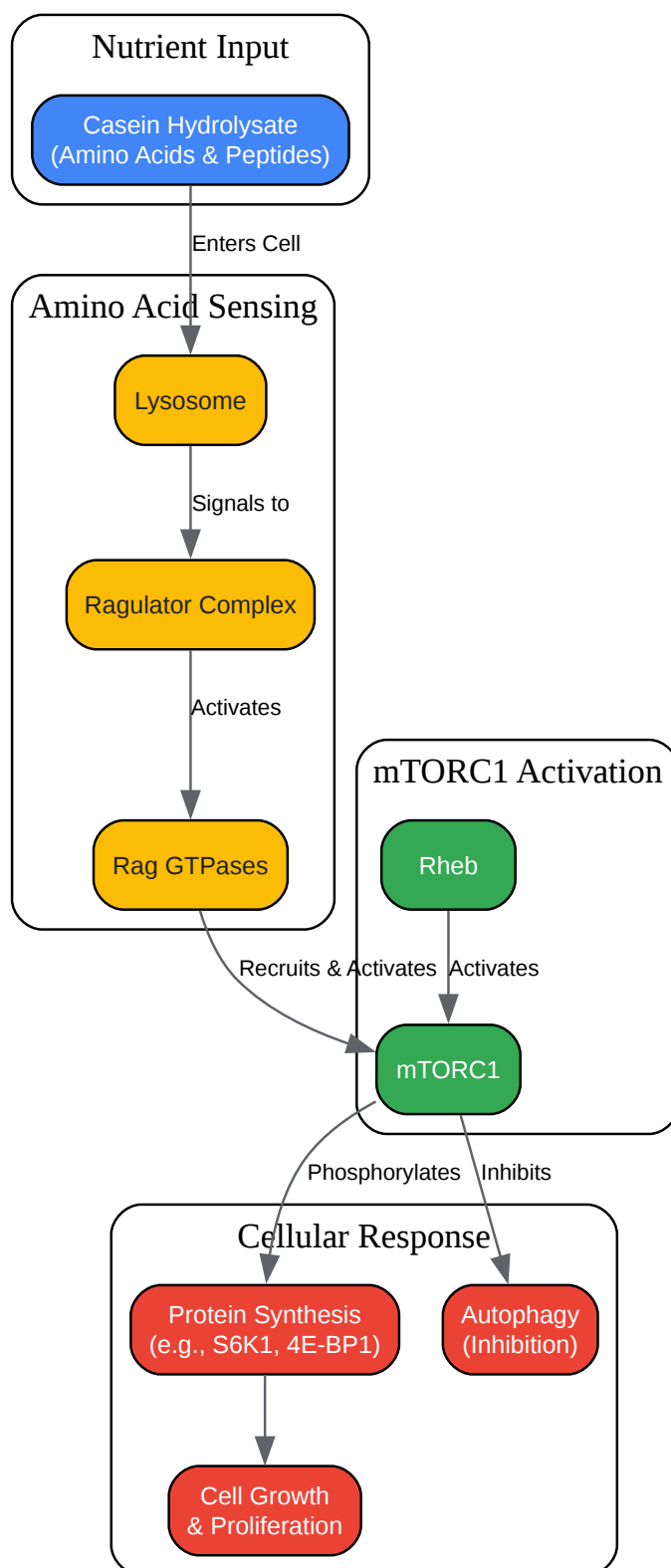
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway influenced by amino acids and a typical experimental workflow for evaluating different nitrogen sources.



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Caption: Experimental workflow for comparing nitrogen sources.



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Caption: Amino acid sensing via the mTORC1 signaling pathway.

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